
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride typically involves the asymmetric hydrogenation of cyclohexene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve hydrogen gas under pressure, a suitable solvent, and a chiral catalyst such as rhodium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds.
科学研究应用
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
作用机制
The mechanism of action of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- (1R,2S)-cis-2-Aminocyclohexanol hydrochloride
- (1S,2S)-2-Aminocyclohexanol
- ®-2-aminocyclohexanol
Uniqueness
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .
属性
CAS 编号 |
1161437-13-3 |
|---|---|
分子式 |
C6H14ClNO2 |
分子量 |
167.63 g/mol |
IUPAC 名称 |
(1R,2S,3R)-3-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1 |
InChI 键 |
MIDIYKXNTKNGBP-JMWSHJPJSA-N |
SMILES |
C1CC(C(C(C1)O)O)N.Cl |
手性 SMILES |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N.Cl |
规范 SMILES |
C1CC(C(C(C1)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


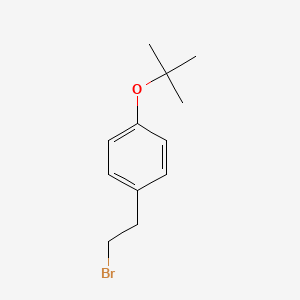
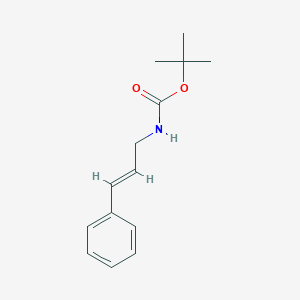
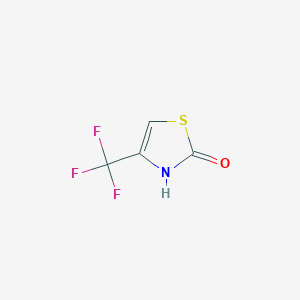
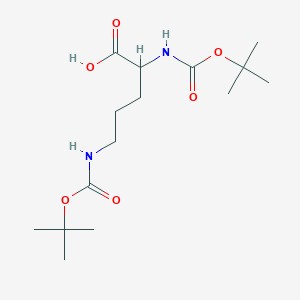
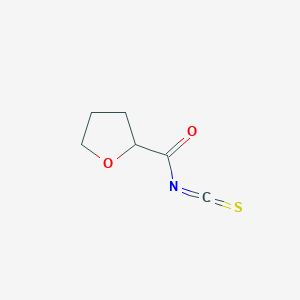
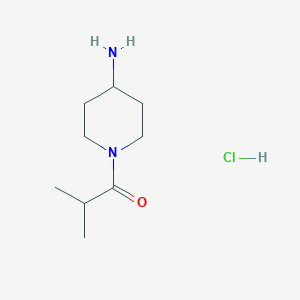
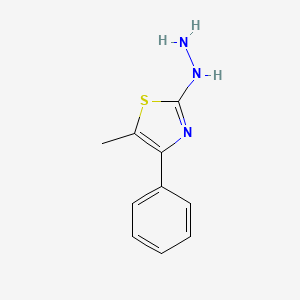
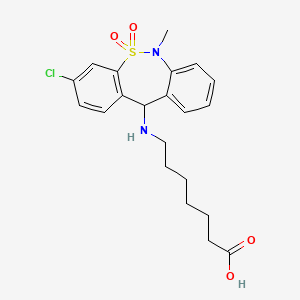
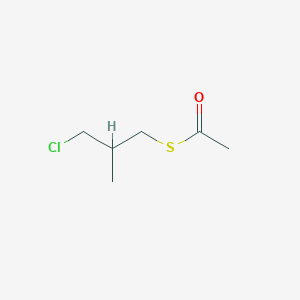
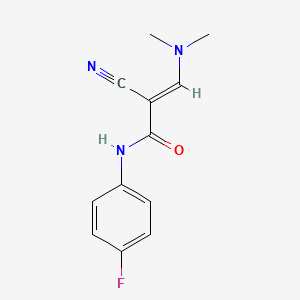
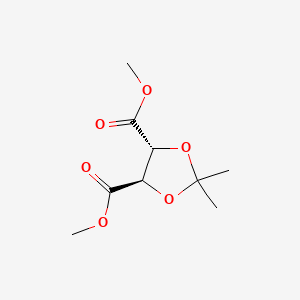
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B3417884.png)

